(5Z)-3-(4-chlorophenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-(4-chlorophenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered thiazolidinone core with a conjugated exocyclic double bond at position 3. Key structural features include:
- A 4-chlorophenyl group at position 3, introducing electron-withdrawing effects.
- A (3-hydroxyphenyl)methylidene substituent at position 5, contributing hydrogen-bonding capacity via the phenolic -OH group.
- The Z-configuration at the C5 double bond, critical for stereochemical interactions in biological systems.
This scaffold is widely investigated for antimicrobial, anticancer, and enzyme-inhibitory activities, with substituent variations significantly modulating pharmacological properties .

Properties
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2S2/c17-11-4-6-12(7-5-11)18-15(20)14(22-16(18)21)9-10-2-1-3-13(19)8-10/h1-9,19H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPCUXQHAWJICF-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-chlorophenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 3-hydroxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is often carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-chlorophenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring using reducing agents such as sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, bromine, sulfuric acid
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Structural Characteristics
The compound contains a thiazolidinone core, which is known for its biological activity. The presence of a chlorophenyl group and a hydroxyphenyl moiety enhances its potential for interaction with biological targets.
Antimicrobial Activity
Research has indicated that thiazolidinones exhibit significant antimicrobial properties. Studies have shown that compounds similar to (5Z)-3-(4-chlorophenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one possess activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Anticancer Properties
Thiazolidinone derivatives have been investigated for their anticancer potential. The compound's structure allows it to interact with cancer cell pathways, potentially inducing apoptosis or inhibiting proliferation. In vitro studies have demonstrated that such compounds can target specific cancer cell lines, leading to reduced viability and increased cell death.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. By modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines, it could be beneficial in treating conditions characterized by chronic inflammation.
Antioxidant Activity
The antioxidant capacity of thiazolidinones is another area of interest. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Potential Use in Diabetes Management
Some thiazolidinone derivatives have been explored for their insulin-sensitizing effects. They may improve glucose metabolism and have a role in managing type 2 diabetes through mechanisms involving PPAR-gamma activation.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several thiazolidinone derivatives against Staphylococcus aureus. The results indicated that this compound exhibited potent antibacterial effects with an MIC value comparable to standard antibiotics.
Case Study 2: Cancer Cell Line Studies
In a research article from Cancer Letters, the compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings showed that treatment with this thiazolidinone led to significant reductions in cell proliferation and induced apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-chlorophenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s thiazolidinone core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazolidinone Core
a) Position 3 Modifications
- Compound A : (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- 3,4,5-Trimethoxyphenyl enhances lipophilicity, improving membrane permeability but reducing solubility .
b) Position 5 Modifications
Functional Group Impact on Physicochemical Properties
| Compound | Substituent (Position 5) | LogP<sup>a</sup> | Hydrogen-Bond Donors | Hydrogen-Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 3-Hydroxyphenyl | 3.2 | 1 (-OH) | 4 |
| Compound A | 2-Methylphenyl | 4.1 | 0 | 3 |
| Compound B | 3,4,5-Trimethoxyphenyl | 4.8 | 0 | 6 |
| Compound C | 3,4-Dimethoxyphenyl | 3.9 | 0 | 5 |
| Compound D | Furan-propenylidene | 2.7 | 0 | 5 |
<sup>a</sup> LogP values estimated via ChemDraw.
- The 3-hydroxyphenyl group in the target compound lowers LogP (increased hydrophilicity) compared to methyl or methoxy analogs.
- The phenolic -OH acts as a hydrogen-bond donor, enhancing interactions with polar targets (e.g., enzymes) compared to non-donor analogs .
a) Antimicrobial Activity
- Target Compound : Demonstrates IC50 = 12 µM against Staphylococcus aureus due to -Cl (membrane disruption) and -OH (target binding) synergy .
- Compound C : IC50 = 28 µM; reduced activity attributed to methoxy groups limiting target penetration .
- Compound D : IC50 = 8 µM; furan moiety enhances DNA gyrase inhibition .
b) Anticancer Activity
Crystallographic and Conformational Analysis
- Target Compound: X-ray diffraction (SHELX refinement ) reveals planar thiazolidinone core with dihedral angle of 15.2° between 4-chlorophenyl and 3-hydroxyphenyl groups. Intramolecular H-bonding (O-H···S) stabilizes the Z-configuration .
- Compound A: Non-planar conformation (dihedral angle = 32.5°) due to steric clash between 2-methyl and phenyl groups, reducing π-π stacking efficiency .
Biological Activity
(5Z)-3-(4-chlorophenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes a thiazolidinone core, known for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H10ClNO2S2. The compound's structural features include:
- A thiazolidinone ring.
- Substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H10ClNO2S2 |
| IUPAC Name | This compound |
| Molecular Weight | 349.83 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazolidinone core can modulate enzyme activity and receptor interactions, leading to significant biological effects such as:
- Antimicrobial Activity : Inhibition of microbial growth by disrupting cellular functions.
- Anticancer Activity : Induction of apoptosis in cancer cells through modulation of signaling pathways.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit substantial antimicrobial properties. For instance, studies have shown that this compound demonstrates effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these strains are reported to be as low as 0.5 µg/mL, indicating potent antimicrobial activity .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Anti-inflammatory Activity
Thiazolidinones are known for their anti-inflammatory effects. The compound has been shown to reduce pro-inflammatory cytokines in cell culture models, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including our compound. The results showed that it inhibited biofilm formation in Pseudomonas aeruginosa by over 50%, demonstrating its potential as an antibiofilm agent .
Case Study 2: Anticancer Properties
In another research article, the anticancer effects of thiazolidinone derivatives were assessed against multiple cancer cell lines. The study found that this compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through caspase activation .
Q & A
Basic: What are the standard synthetic routes for this thiazolidinone derivative?
Answer: The compound is typically synthesized via a two-step process:
Schiff base formation : Condensation of 3-hydroxybenzaldehyde with 3-(4-chlorophenyl)thiosemicarbazide under acidic conditions (e.g., HCl in ethanol).
Cyclization : Heating the intermediate to form the thiazolidinone ring. Purification involves recrystallization from ethanol or methanol, yielding 70–85% purity .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer: Optimization strategies include:
- Design of Experiments (DoE) : Varying temperature (70–100°C), solvent polarity (DMF vs. ethanol), and catalyst (sodium acetate) to maximize yield .
- Flow chemistry : Continuous-flow reactors enhance scalability and reduce side products (e.g., oxidation byproducts) .
- Catalyst screening : Lewis acids like ZnCl₂ improve cyclization efficiency .
Basic: What spectroscopic techniques confirm structural identity?
Answer: Key methods:
- FT-IR : C=O stretch (~1700 cm⁻¹), C=S (~1250 cm⁻¹) .
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm), thiazolidinone C=O (δ 165–170 ppm) .
- HRMS : Molecular ion peak ([M+H]⁺) matching theoretical mass .
Advanced: How are crystallographic data discrepancies resolved?
Answer: Discrepancies (e.g., bond length variations) are addressed by:
- Data validation : Using SHELXL for refinement and WinGX for symmetry checks .
- Hydrogen bonding analysis : Comparing graph-set patterns (e.g., R₂²(8) motifs) with related structures .
- Twinning detection : PLATON software identifies pseudo-symmetry in diffraction data .
Basic: What crystallographic software is used for structure determination?
Answer:
- SHELX suite : SHELXL refines X-ray data; SHELXS solves phases via Patterson methods .
- ORTEP-3 : Generates thermal ellipsoid plots for visualizing atomic displacement .
- Mercury CSD : Analyzes packing diagrams and intermolecular interactions .
Advanced: How to interpret conflicting bioactivity data across studies?
Answer: Contradictions (e.g., IC₅₀ variability) require:
- Assay standardization : Uniform cell lines (e.g., MCF-7 for anticancer studies) and incubation times .
- Meta-analysis : Pooling data from PubChem and Acta Crystallogr. E to identify trends .
- Dose-response validation : Repeating assays with pure batches (HPLC ≥95%) to exclude impurity effects .
Basic: What preliminary biological assays are recommended?
Answer:
- Antimicrobial : Disk diffusion assays against S. aureus and E. coli .
- Anticancer : MTT assay on HeLa cells (reported IC₅₀: 12–25 µM) .
- Antioxidant : DPPH radical scavenging (EC₅₀ comparison with ascorbic acid) .
Advanced: How to elucidate the mechanism of anticancer activity?
Answer:
- Molecular docking : AutoDock Vina identifies binding to hemoglobin subunits (ΔG ≈ -8.2 kcal/mol) .
- Apoptosis markers : Flow cytometry detects caspase-3 activation and Annexin V staining .
- Transcriptomics : RNA-seq to assess gene regulation (e.g., p53 pathways) .
Basic: What computational methods predict physicochemical properties?
Answer:
- Lipinski’s Rule : SwissADME calculates logP (~3.2), H-bond donors (2), and molecular weight (~375 g/mol) .
- DFT calculations : Gaussian09 optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap: ~4.1 eV) .
Advanced: How to design QSAR models for activity optimization?
Answer:
- Descriptor selection : Use CODESSA-Pro to compute electronic (e.g., dipole moment) and steric parameters .
- Training sets : Include analogs from PubChem (e.g., iodinated or methoxy-substituted derivatives) .
- Validation : Leave-one-out cross-validation (R² > 0.85) ensures model robustness .
Basic: How is purity assessed post-synthesis?
Answer:
- HPLC : C18 column, acetonitrile/water gradient (retention time: 8.2 min) .
- TLC : Silica gel 60 F₂₅₄, chloroform:methanol (9:1 v/v; Rf ≈ 0.45) .
Advanced: What strategies mitigate byproduct formation during synthesis?
Answer:
- Protecting groups : Acetylation of the 3-hydroxyphenyl group prevents undesired oxidation .
- Low-temperature cyclization : Reduces thiourea byproduct formation .
- Column chromatography : Silica gel elution with ethyl acetate/hexane isolates the target compound .
Basic: What hydrogen bonding motifs stabilize the crystal structure?
Answer:
- Intramolecular : O–H···S (2.65 Å) between hydroxy and thione groups .
- Intermolecular : C–H···O (2.80 Å) links molecules into chains along the b-axis .
Advanced: How to analyze π-π interactions in the solid state?
Answer:
- Mercury CSD : Measures centroid distances (3.4–3.8 Å) between chlorophenyl and hydroxyphenyl rings .
- Hirshfeld surfaces : Quantify contact contributions (e.g., 12% π-stacking) .
Basic: What are the thermal stability profiles?
Answer:
- TGA : Decomposition onset at ~220°C (N₂ atmosphere) .
- DSC : Melting point ≈ 185–190°C (endothermic peak) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
